

6-Chloroquinoline-2-carboxylic acid molecular structure and bonding

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Compound of Interest

Compound Name: 6-Chloroquinoline-2-carboxylic acid

Cat. No.: B1366947

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An In-Depth Technical Guide to the Molecular Structure and Bonding of **6-Chloroquinoline-2-carboxylic Acid**

Executive Summary

6-Chloroquinoline-2-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a reactive carboxylic acid and an electron-withdrawing chloro group, provides a unique platform for synthesizing a wide array of bioactive molecules. This guide offers a detailed examination of its molecular architecture, electronic properties, and bonding characteristics. We will explore the influence of its constituent functional groups on overall reactivity, delve into validated synthetic and analytical protocols, and discuss its strategic application in modern drug design, including its role as a pharmacophore and the rationale for bioisosteric modification.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery.^[1] Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antiviral, antitumor, and antibacterial properties.^{[1][2]}

6-Chloroquinoline-2-carboxylic acid emerges as a particularly valuable derivative, serving as

a key intermediate for compounds that target critical biological pathways. Notably, the quinoline core can effectively mimic the purine ring of ATP, making it a foundational structure for the development of potent kinase inhibitors used in cancer therapy.^[3]

The specific placement of the chloro and carboxylic acid groups on the quinoline framework imparts distinct physicochemical properties that are crucial for its utility.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[4]
Molecular Weight	207.61 g/mol	[4][5]
Appearance	White to yellow solid	[6]
Melting Point	228 °C	[6]
CAS Number	59394-30-8	[4][6]
Topological Polar Surface Area	50.19 Å ²	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]

Molecular Structure and Geometry

The core of **6-chloroquinoline-2-carboxylic acid** is a planar, bicyclic aromatic heterocycle. This planarity is a defining feature, influencing how the molecule packs in a solid state and how it interacts with the flat regions of biological targets like enzyme active sites.

Two key functional groups are appended to this core:

- A Carboxylic Acid Group (-COOH) at the C2 Position: This group is sp² hybridized and planar. The C-O single bond and C=O double bond have lengths and angles characteristic of carboxylic acids, and the entire group can rotate, although this rotation is sterically hindered by the adjacent ring nitrogen.
- A Chlorine Atom (-Cl) at the C6 Position: Located on the benzene portion of the scaffold, the chlorine atom is a critical substituent that modulates the molecule's electronic properties and

can participate in specific intermolecular interactions.

Figure 1: 2D Molecular Structure of **6-Chloroquinoline-2-carboxylic acid**.

Electronic Structure and Bonding Analysis

The chemical behavior of **6-chloroquinoline-2-carboxylic acid** is governed by the interplay of its aromatic system and the electronic effects of its substituents.

- Aromaticity and Pi-Bonding: The quinoline core contains 10 π -electrons, satisfying Hückel's rule ($4n+2$) for aromaticity. This delocalized π -system confers significant thermodynamic stability and dictates its reactivity, which is characterized by electrophilic substitution, although modulated by the substituents.
- Inductive and Resonance Effects:
 - Nitrogen Atom: As a heteroatom within the aromatic system, nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect ($-I$), reducing the electron density of the ring.
 - Chloro Group: The chlorine at C6 is also highly electronegative, further deactivating the benzene portion of the ring system towards electrophilic attack via its $-I$ effect.
 - Carboxylic Acid Group: This group is strongly deactivating due to both inductive withdrawal by the oxygen atoms and a resonance-withdrawing effect ($-M$), pulling electron density from the ring.
- Intermolecular Bonding Potential: These electronic features create distinct sites for non-covalent interactions, which are paramount for biological activity and material properties.
 - Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor (from the $-OH$ proton) and acceptor (at the carbonyl oxygen). The ring nitrogen can also act as a hydrogen bond acceptor.
 - Halogen Bonding: The chlorine atom, despite its electronegativity, possesses a region of positive electrostatic potential (a σ -hole) on its outermost surface. This allows it to act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or

nitrogen in a protein active site. This type of interaction is increasingly recognized as a critical tool in drug design to enhance binding affinity and selectivity.[3]

Figure 2: Diagram of electronic effects and potential intermolecular bonding sites.

Synthesis and Characterization

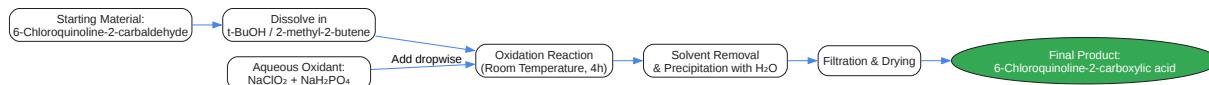
The reliable synthesis and unambiguous characterization of **6-chloroquinoline-2-carboxylic acid** are essential for its use in research and development.

Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carbaldehyde

A robust and high-yielding method for preparing the target compound is the oxidation of its corresponding aldehyde precursor.[6] This approach is favored for its mild conditions and straightforward purification.

Experimental Workflow:

- **Dissolution:** Dissolve 6-chloroquinoline-2-carbaldehyde in a mixture of tert-butanol and 2-methyl-2-butene. This solvent system is chosen to facilitate the reaction and scavenge the hypochlorite byproduct.
- **Oxidant Preparation:** Prepare a separate aqueous solution of sodium chlorite (NaClO_2) and a buffer, such as sodium dihydrogen phosphate (NaH_2PO_4), to maintain a stable pH.
- **Reaction:** Add the oxidant solution dropwise to the aldehyde solution at room temperature. The reaction is typically stirred for several hours.
- **Workup:** Remove the organic solvents under reduced pressure. Add water to the residue to precipitate the carboxylic acid product.
- **Purification:** Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum. This procedure commonly yields the product in high purity (>85%).[6]



[Click to download full resolution via product page](#)Figure 3: Synthetic workflow for the preparation of **6-chloroquinoline-2-carboxylic acid**.

Spectroscopic Characterization

Structural confirmation is achieved using a combination of standard spectroscopic techniques.

[7]

Technique	Data / Expected Signature	Interpretation
¹ H NMR	(400MHz, DMSO-d ₆) δ: 8.41-8.39 (m, 1H), 8.20-8.11 (m, 3H), 7.82-7.79 (m, 1H).[6]	Confirms the presence and chemical environment of the five aromatic protons on the quinoline ring. The acidic proton of the carboxylic acid would appear as a broad singlet, often at δ > 12 ppm.
Mass Spec.	m/z = 208.01 (M+H) ⁺ .[6]	Validates the molecular weight of the compound (207.61 g/mol). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would also be expected.
IR Spec.	Expected peaks: ~3000 cm ⁻¹ (broad, O-H stretch), ~1700 cm ⁻¹ (strong, C=O stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~750 cm ⁻¹ (C-Cl stretch).	Identifies the key functional groups: the carboxylic acid, the aromatic ring system, and the carbon-chlorine bond.
¹³ C NMR	Expected signals: ~165-170 ppm (carboxyl carbon), ~120-150 ppm (10 distinct signals for the aromatic carbons).	Confirms the carbon skeleton of the molecule, including the presence of the downfield-shifted carboxyl carbon.

Relevance in Drug Design and Development

6-Chloroquinoline-2-carboxylic acid is more than a simple chemical; it is a strategic starting point for creating targeted therapeutics.

- **A Scaffold for Enzyme Inhibition:** As previously mentioned, the quinoline core is an excellent mimic of the ATP purine ring, making it a valuable scaffold for kinase inhibitors.[3] The carboxylic acid at the C2 position can form critical salt-bridge or hydrogen-bond interactions with basic amino acid residues (e.g., Lysine, Arginine) in the kinase hinge region, anchoring the inhibitor in the active site.
- **The "Problem" with Carboxylic Acids:** While the carboxylic acid group is an excellent pharmacophoric element, its inherent acidity ($pK_a \approx 4-5$) means it is ionized at physiological pH. This negative charge can be detrimental to cell membrane permeability, leading to poor oral bioavailability. Furthermore, this functional group can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body.[8][9]
- **Bioisosteric Replacement: A Modern Solution:** To overcome these liabilities while retaining the key binding interactions, medicinal chemists often employ a strategy of bioisosteric replacement.[8] This involves substituting the carboxylic acid with a different functional group that has a similar size, shape, and electronic profile but improved physicochemical properties. A common bioisostere for a carboxylic acid is a tetrazole ring. Tetrazoles are acidic ($pK_a \approx 5$), can participate in similar ionic and hydrogen-bonding interactions, but are generally more metabolically stable and more lipophilic, which can improve absorption and distribution.[8]

Figure 4: The concept of replacing a carboxylic acid with a tetrazole bioisostere.

Conclusion

6-Chloroquinoline-2-carboxylic acid is a compound of significant academic and industrial importance. Its molecular structure is defined by a planar, aromatic quinoline core functionalized with powerful electron-withdrawing groups that dictate its electronic landscape and intermolecular bonding potential. The presence of hydrogen-bonding moieties and a halogen-bond-capable chlorine atom makes it an adept scaffold for interacting with biological macromolecules. While its synthesis and characterization are well-established, its true value lies in its application as a versatile intermediate in drug discovery. Understanding its structural

and bonding characteristics allows researchers to strategically employ it in the design of novel therapeutics and to anticipate and overcome potential pharmacokinetic challenges through rational design strategies like bioisosterism.

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